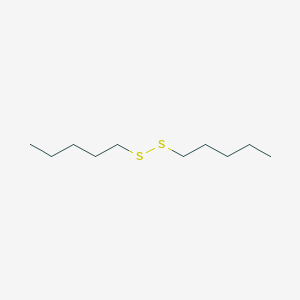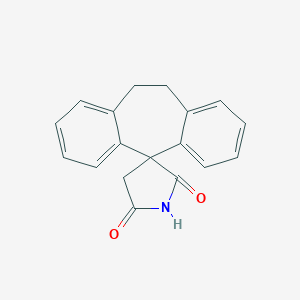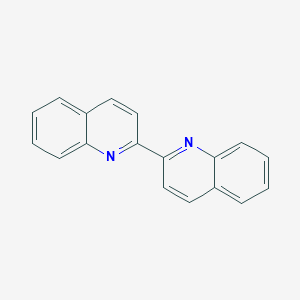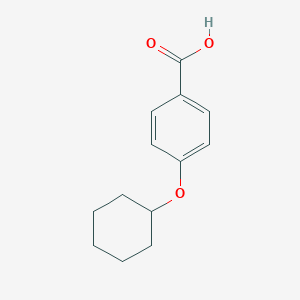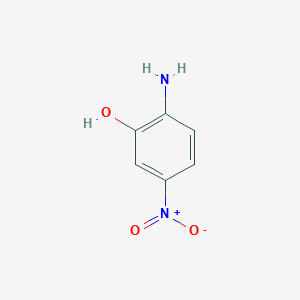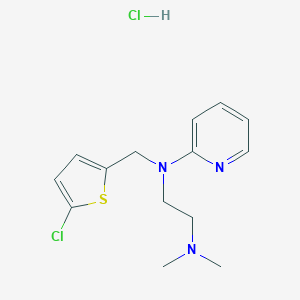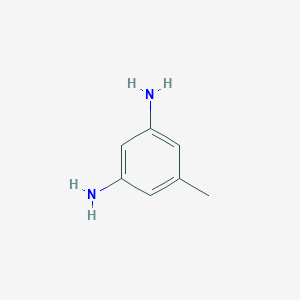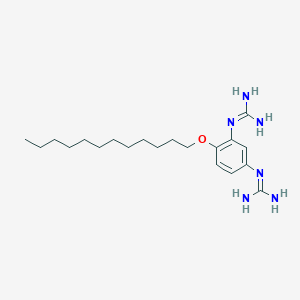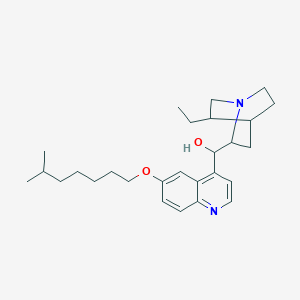
Isooctylhydrocupreine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctylhydrocupreine (IHCP) is a synthetic compound that belongs to the class of bisbenzylisoquinoline alkaloids. It was first synthesized in 1982 by researchers at the Shanghai Institute of Materia Medica, China. IHCP has been widely studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of Isooctylhydrocupreine is not fully understood. However, it has been proposed that Isooctylhydrocupreine exerts its pharmacological effects through the modulation of various signaling pathways in the body. Isooctylhydrocupreine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Isooctylhydrocupreine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Isooctylhydrocupreine has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Isooctylhydrocupreine has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of pharmacological activities, which makes it a useful compound for studying various biological processes. However, Isooctylhydrocupreine has a relatively low yield, which makes it challenging to produce in large quantities. Additionally, Isooctylhydrocupreine has a complex chemical structure, which makes it difficult to synthesize and analyze.
Orientations Futures
There are several future directions for research on Isooctylhydrocupreine. One area of research is the development of new synthesis methods that can produce Isooctylhydrocupreine in larger quantities. Another area of research is the identification of the specific signaling pathways that are modulated by Isooctylhydrocupreine. This could lead to the development of new therapeutic agents that target these pathways. Additionally, further research is needed to determine the safety and efficacy of Isooctylhydrocupreine in humans.
Conclusion:
In conclusion, Isooctylhydrocupreine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Isooctylhydrocupreine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Isooctylhydrocupreine is a promising compound that has the potential to be developed into a new therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
Isooctylhydrocupreine can be synthesized through a multi-step process that involves the condensation of benzylisoquinoline with aldehydes or ketones. The synthesis of Isooctylhydrocupreine is a complex process that requires a high level of expertise and precision. The yield of Isooctylhydrocupreine is relatively low, which makes it a challenging compound to produce in large quantities.
Applications De Recherche Scientifique
Isooctylhydrocupreine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Isooctylhydrocupreine has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propriétés
Numéro CAS |
130-87-0 |
|---|---|
Nom du produit |
Isooctylhydrocupreine |
Formule moléculaire |
C27H38N2O2 |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-(6-methylheptoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C27H40N2O2/c1-4-20-18-29-14-12-21(20)16-26(29)27(30)23-11-13-28-25-10-9-22(17-24(23)25)31-15-7-5-6-8-19(2)3/h9-11,13,17,19-21,26-27,30H,4-8,12,14-16,18H2,1-3H3 |
Clé InChI |
DIOGDSVVUWNLHM-UHFFFAOYSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
SMILES canonique |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
Autres numéros CAS |
130-87-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



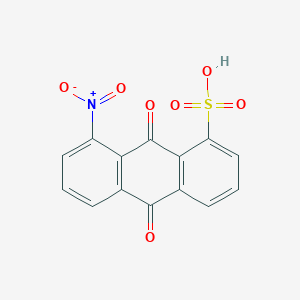
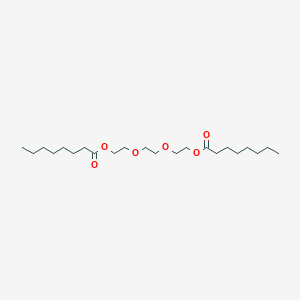
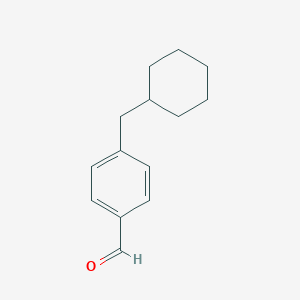
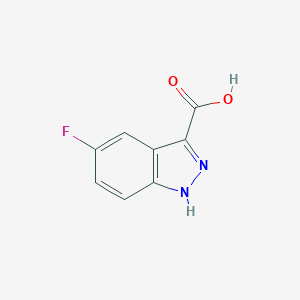
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
